molecular formula C14H27N3O2 B066279 Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 177276-41-4

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No. B066279
M. Wt: 269.38 g/mol
InChI Key: XMGAKAOAPIZUJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound of interest in various chemical and pharmaceutical research areas due to its structural complexity and potential for biological activity. The compound is synthesized through condensation reactions and characterized by spectroscopic methods and X-ray crystallography.

Synthesis Analysis

The synthesis involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process yields the title compound, which is further characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The synthesis routes vary depending on the desired derivatives and include multiple steps involving acylation, sulfonation, and substitution reactions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies confirm the molecular structure, indicating that the compound crystallizes in the monoclinic crystal system with specific unit cell parameters. The molecules are linked through weak intermolecular interactions, contributing to the crystal's three-dimensional architecture. The crystal and molecular structure analyses provide insights into bond lengths, angles, and the overall conformation of the piperazine-carboxylate derivatives (Mamat et al., 2012).

Chemical Reactions and Properties

The compound participates in various chemical reactions, serving as an intermediate in the synthesis of biologically active compounds. Its reactivity is explored through different substitutions and modifications, aiming to enhance its biological efficacy or to incorporate it into more complex molecular structures. For instance, it has been used as an intermediate in the synthesis of compounds like crizotinib (Kong et al., 2016).

Scientific Research Applications

Synthetic Routes for Pharmaceutical Compounds

This compound is pivotal in the synthesis of complex molecules like vandetanib, a therapeutic agent. The synthesis involves multiple steps, including substitution, deprotection, and cyclization, highlighting its utility in producing high-yield, commercially valuable pharmaceuticals (Mi, 2015).

Role in Creating Ligands for Receptor Studies

Research on arylcycloalkylamines, including phenyl piperidines and piperazines, has shown that these compounds, due to their structural features, can significantly enhance the potency and selectivity of ligands for D2-like receptors, indicating their importance in developing new antipsychotic agents (Sikazwe et al., 2009).

Pharmaceutical Applications of Piperazine Derivatives

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer activities. Their structural adaptability allows for significant pharmacokinetic and pharmacodynamic benefits, underscoring the chemical's versatility in drug development (Rathi et al., 2016).

Antimicrobial Activity

Piperazine and its analogues have been noted for their promising anti-mycobacterial properties, including activity against multidrug-resistant strains. This highlights the compound's potential in addressing infectious diseases and underscores the necessity of further investigation into its therapeutic applications (Girase et al., 2020).

Exploring Biological Potentials

The moiety of piperazines is present in compounds demonstrating a wide array of biological and pharmacological properties. Research focused on piperazine-based molecules reveals their potential in treating conditions such as microbial infections, cancer, and cardiovascular diseases, reflecting the compound's broad applicational scope (Verma & Kumar, 2017).

Safety And Hazards

“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAKAOAPIZUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590459
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

CAS RN

177276-41-4
Record name 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177276-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)piperidine, N1-BOC protected
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Synthesis routes and methods

Procedure details

A suspension of 3.01 g (7.46 mmol) of benzyl 4-(1-tert-butoxycarbonylpiperidin-4-yl)piperazine-1-carboxylate and 300 mg of Pd—C (5%) in 100 ml of methanol was mixed with 4 ml of formic acid and stirred under a hydrogen atmosphere (1 bar) at room temperature overnight. The reaction mixture was filtered through Celite, the residue on the filter was washed with methanol, and the solvent was then removed in vacuo. The residue was used without further purification in the next reaction step.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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